molecular formula C14H9NO2S B6390652 3-[Benzo(b)thiophen-2-yl]isonicotinic acid CAS No. 1261979-06-9

3-[Benzo(b)thiophen-2-yl]isonicotinic acid

Cat. No.: B6390652
CAS No.: 1261979-06-9
M. Wt: 255.29 g/mol
InChI Key: HSPUNEDJFBYMBU-UHFFFAOYSA-N
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Description

3-[Benzo(b)thiophen-2-yl]isonicotinic acid is a heterocyclic compound that features a benzothiophene moiety fused to an isonicotinic acid structure. Heterocyclic compounds like benzothiophenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed coupling reaction, such as the Sonogashira coupling reaction, which is useful for forming new carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of terminal alkynes and iodoaryl compounds in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for such compounds generally involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[Benzo(b)thiophen-2-yl]isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 3-[Benzo(b)thiophen-2-yl]isonicotinic acid involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The isonicotinic acid part of the molecule can also interact with cellular targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Benzo(b)thiophen-2-yl]isonicotinic acid is unique due to its combined benzothiophene and isonicotinic acid structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-5-6-15-8-11(10)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPUNEDJFBYMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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